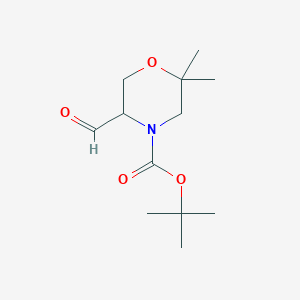
tert-Butyl 5-formyl-2,2-dimethylmorpholine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 5-formyl-2,2-dimethylmorpholine-4-carboxylate: is a chemical compound with the molecular formula C12H21NO4 and a molecular weight of 243.3 g/mol . This compound is characterized by its morpholine ring, which is substituted with a formyl group at the 5-position and a tert-butyl ester at the 4-position. The presence of these functional groups makes it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of tert-butyl 5-formyl-2,2-dimethylmorpholine-4-carboxylate typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and formic acid under acidic conditions.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the morpholine derivative is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods:
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions:
Oxidation: The formyl group in tert-butyl 5-formyl-2,2-dimethylmorpholine-4-carboxylate can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The formyl group can also be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base catalyst.
Major Products:
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the hydroxymethyl derivative.
Substitution: The major products are the substituted morpholine derivatives.
科学的研究の応用
Chemistry:
In chemistry, tert-butyl 5-formyl-2,2-dimethylmorpholine-4-carboxylate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the construction of more complex molecules.
Biology:
In biological research, this compound can be used to study the effects of morpholine derivatives on biological systems. It may also be used in the development of new pharmaceuticals.
Medicine:
In medicine, this compound can be explored for its potential therapeutic properties. Its derivatives may exhibit biological activities such as antimicrobial or anticancer effects.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, resins, and other advanced materials.
作用機序
The mechanism of action of tert-butyl 5-formyl-2,2-dimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid. These reactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
tert-Butyl 5-formylmorpholine-4-carboxylate: This compound lacks the dimethyl substitution on the morpholine ring.
tert-Butyl 2,2-dimethylmorpholine-4-carboxylate: This compound lacks the formyl group at the 5-position.
tert-Butyl 5-hydroxymethyl-2,2-dimethylmorpholine-4-carboxylate: This compound has a hydroxymethyl group instead of a formyl group.
Uniqueness:
tert-Butyl 5-formyl-2,2-dimethylmorpholine-4-carboxylate is unique due to the presence of both the formyl and tert-butyl ester groups on the morpholine ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C12H21NO4 |
|---|---|
分子量 |
243.30 g/mol |
IUPAC名 |
tert-butyl 5-formyl-2,2-dimethylmorpholine-4-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-8-12(4,5)16-7-9(13)6-14/h6,9H,7-8H2,1-5H3 |
InChIキー |
HIAPKYNTMPNYAU-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(C(CO1)C=O)C(=O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzamide, 2-chloro-5-nitro-N-[4-(pyrazinyloxy)phenyl]-](/img/structure/B15217223.png)
![Benzoic acid, 3-[3-(3-fluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B15217228.png)
![7-(Piperidin-1-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidine](/img/structure/B15217252.png)
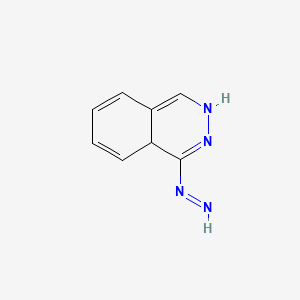
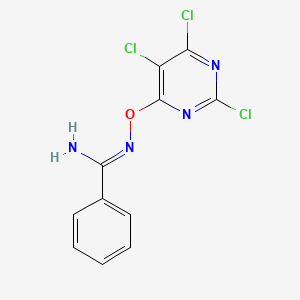
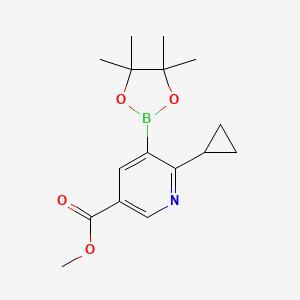
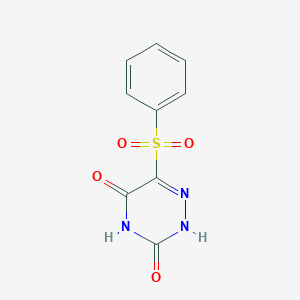

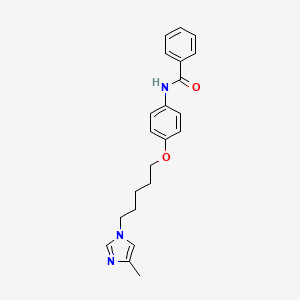
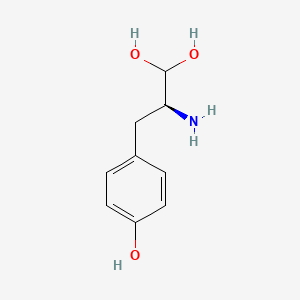
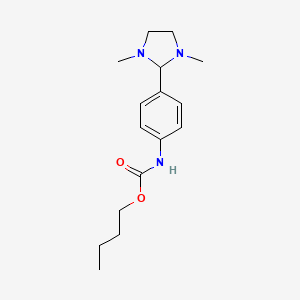

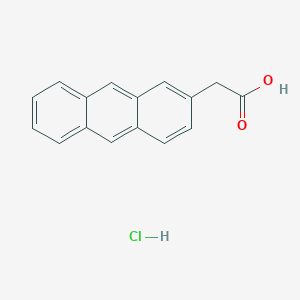
![Benzenesulfonamide, 4-methyl-N-[2-(4-morpholinyl)-4-quinazolinyl]-](/img/structure/B15217301.png)
